2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Descripción general

Descripción

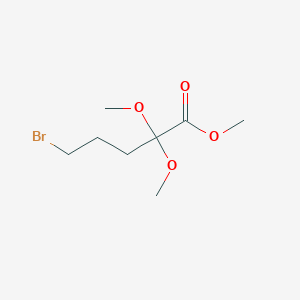

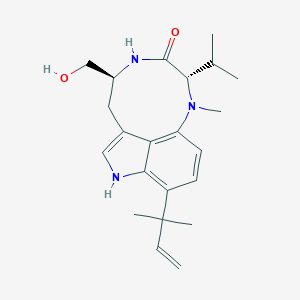

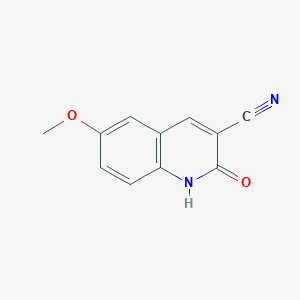

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a chemical compound used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . It has a molecular formula of C34H28O10 .

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose involves several steps. One method involves the triflation of the 2-hydroxyl group and subsequent SN2 displacement with azide ion . Another method involves the successive tritylation and benzoylation of benzyl β-D-glucopyranoside .Molecular Structure Analysis

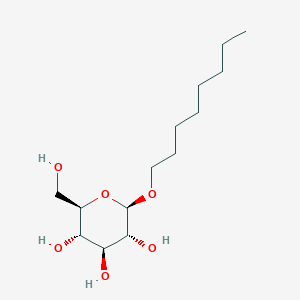

The molecular structure of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose consists of a mannopyranose ring with benzoyl groups attached to the 2, 3, 4, and 6 positions . The molecular weight of the compound is 596.6 g/mol .Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is used in glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . The order of reactivity towards benzoylation is determined to be: 2-OH > 3-OH > 4-OH for D-gluco, 3-OH > 2-OH > 4-OH for D-manno, and 2-OH, 3-OH > 4-OH for the D-galacto series .Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose has a molecular weight of 596.6 g/mol . It has a molecular formula of C34H28O10 . The compound is stored at -20°C and protected from light .Aplicaciones Científicas De Investigación

Synthesis of Glycosides

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose: is a key intermediate in the synthesis of glycosides, which are molecules consisting of a sugar and another functional group via a glycosidic bond. These compounds are significant due to their presence in a variety of biologically active molecules .

Study of Anomeric Effects

The compound is used in theoretical studies to understand the anomeric effect, which is the preference for certain substituents to adopt an axial orientation in pyranose rings. This effect has implications in the stability and reactivity of glycosidic bonds .

Preparation of Pharmaceutical Intermediates

It serves as a precursor for the preparation of pharmaceutical intermediates. For example, it can be transformed into derivatives that are intermediates in the synthesis of antidiabetic drugs like Voglibose and Dapagliflozin .

Antibacterial and Antioxidant Applications

Derivatives of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose have been shown to exhibit antibacterial and antioxidant activities. This is particularly relevant in the development of new drugs and therapeutic agents .

Selectin-Mediated Cell Adhesion Inhibition

The compound is utilized in the creation of synthetic inhibitors that prevent selectin-mediated cell adhesion. This process is crucial in the inflammatory response, and inhibitors can be potential therapeutic agents for various inflammatory diseases .

Spiroketal Glycosides Synthesis

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose: is also used in the synthesis of spiroketal glycosides, which are a class of compounds with a wide range of biological activities. The synthesis involves stereospecific methods that are important for creating biologically active configurations .

Mecanismo De Acción

Target of Action

It is known to be used as a reagent for the synthesis of 1-c-alpha-d-glucopyranose derivatives .

Mode of Action

The exact mode of action of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is not fully understood. It is proposed that upon deacetylation, an oxonium intermediate is formed. The attack of a water molecule on this intermediate either from the bottom or top side leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Biochemical Pathways

It is known to be involved in glucosylation reactions .

Pharmacokinetics

Its molecular weight is 59659 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

It is known to be used in the synthesis of c-glycosides, as illustrated by the preparation of the α-and β-glycosyl acetates of the 2,3,4,6-tetra-o-benzyl-d-mannopyranose and of the 2,3,4,6-tetra-o-benzylglucopyranose .

Action Environment

It is recommended to be stored at temperatures below 0°c , suggesting that temperature could affect its stability.

Propiedades

IUPAC Name |

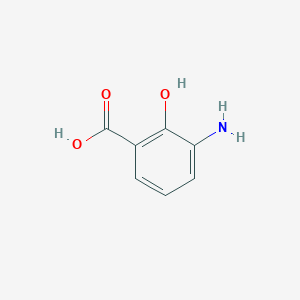

[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-FUDYUEBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921103 | |

| Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose | |

CAS RN |

113544-59-5 | |

| Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.